4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol
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Overview
Description
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is a chemical compound with the molecular formula C14H12BrF2NO and a molecular weight of 328.15 g/mol . This compound is used in various scientific research applications, particularly in the field of proteomics.
Preparation Methods
The synthesis of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol involves several steps. One common method includes the reaction of 3,5-difluorobenzyl bromide with 4-bromo-2-hydroxybenzylamine under specific conditions . The reaction typically occurs in an organic solvent such as ether, with the presence of a base like potassium carbonate to facilitate the reaction . The mixture is stirred at room temperature for a specified period to ensure complete reaction .
Chemical Reactions Analysis
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol can be compared with similar compounds such as:
4-Bromo-2-{[(3,5-difluorobenzyl)imino]methyl}phenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
3,5-Difluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and has different reactivity due to the absence of the phenol group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research .
Properties
IUPAC Name |
4-bromo-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPLJEXKXPAVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNCC2=CC(=CC(=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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